molecular formula C17H16FN5O3S2 B2521904 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2034403-79-5

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2521904
CAS No.: 2034403-79-5
M. Wt: 421.47
InChI Key: QJJWXFHJTXGOIL-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with fluoro and dimethyl groups, along with a pyrazole-5-carboxamide moiety bearing a thiophen-2-yl substituent. This structure combines electron-withdrawing (fluoro, sulfone) and electron-donating (methyl) groups, which may enhance metabolic stability and modulate binding interactions in biological systems.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3S2/c1-21-15(9-12(20-21)16-5-4-6-27-16)17(24)19-11-8-14-13(7-10(11)18)22(2)28(25,26)23(14)3/h4-9H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJWXFHJTXGOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3F)N(S(=O)(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiadiazole ring and subsequent modifications to introduce the pyrazole and thiophene moieties. The synthetic pathway often employs techniques such as condensation reactions and cyclization under controlled conditions to ensure high yield and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds with electron-withdrawing groups at specific positions have shown enhanced cytotoxicity against various cancer cell lines. A notable study highlighted that certain thiadiazole derivatives had IC50 values in the micromolar range against prostate (PC3) and lung cancer cell lines (HOP 92), indicating potent anticancer activity .

Cell Line IC50 (µM) Compound
PC30.3Thiadiazole derivative
HOP 92-6.49Thiadiazole derivative
HCC-2998-5.31Thiadiazole derivative

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Studies suggest that modifications in the substituents can significantly affect its efficacy against both Gram-positive and Gram-negative bacteria. Electron-withdrawing groups at the para position of the phenyl ring were found to enhance antimicrobial potential .

Antioxidant Activity

In addition to anticancer and antimicrobial activities, certain derivatives have demonstrated antioxidant properties. The presence of hydroxyl (-OH) groups in the structure is correlated with increased antioxidant activity, which is crucial for protecting cells from oxidative stress .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the biological activity of this compound is significantly influenced by:

  • Substituent Effects : The nature and position of substituents on the thiadiazole and pyrazole rings affect potency.
  • Electronic Properties : Electron-withdrawing groups enhance antimicrobial activity while electron-donating groups improve anticancer effects.
  • Ring Structure : The incorporation of different heterocycles such as thiophene enhances biological activity due to improved binding affinities with target proteins.

Study 1: Anticancer Efficacy

A comprehensive study conducted by researchers evaluated a series of thiadiazole derivatives including the target compound against a panel of cancer cell lines. The results indicated that modifications at the C-5 position of thiadiazoles led to increased cytotoxicity compared to standard chemotherapeutics like cisplatin .

Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, various derivatives were tested against common bacterial strains. The findings showed that compounds with halogen substituents exhibited superior inhibition zones compared to those without such modifications .

Comparison with Similar Compounds

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (CAS 2034260-80-3)

  • Key Differences : Replaces the pyrazole-thiophene moiety with a thiazole-pyrrole group.
  • The thiazole core could influence electronic properties due to its lower aromaticity relative to pyrazole .
  • Molecular Weight : 421.5 g/mol vs. target compound (estimated ~423 g/mol).

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide (CAS 2034335-47-0)

  • Key Differences : Features an ethyl linker between the thiadiazole and thiazole-carboxamide.
  • However, the absence of a thiophene group could reduce π-stacking interactions in hydrophobic binding pockets .
  • Molecular Weight : 370.4 g/mol.

Pyrazole/Thiazole Derivatives with Therapeutic Relevance

N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide (ND-11543)

  • Key Differences : Utilizes an imidazo[2,1-b]thiazole core instead of pyrazole and incorporates a piperazine-linked trifluoromethylpyridine group.
  • Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance. The piperazine moiety may improve solubility and CNS penetration, as seen in anti-tubercular agents .

Dasatinib (BMS-354825)

  • Key Differences : A thiazole-5-carboxamide with a pyrimidine-piperazine tail, approved as a tyrosine kinase inhibitor.
  • Impact : Highlights the importance of carboxamide positioning and heterocyclic diversity in kinase targeting. The target compound’s thiophene group may mimic Dasatinib’s halogen-substituted aryl interactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₉H₁₇FN₄O₃S₂ (estimated) ~423 Fluoro, dimethyl sulfone, thiophene
CAS 2034260-80-3 C₁₇H₁₆FN₅O₃S₂ 421.5 Pyrrole, thiazole
ND-11543 C₂₄H₂₃F₄N₅O₂S 521.5 Trifluoromethyl, piperazine

Functional Implications of Structural Variations

  • Thiophene vs. Pyrrole/Thiazole : Thiophene’s sulfur atom and aromaticity may enhance binding to metalloenzymes or hydrophobic pockets compared to pyrrole’s NH group .
  • Sulfone Group : The 2,2-dioxido moiety in the target compound could improve solubility and reduce off-target interactions by mimicking sulfonamide drugs .
  • Methyl Substitutents : The 1,3-dimethyl groups on the benzo[c]thiadiazole may sterically shield reactive sites, enhancing metabolic stability .

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis typically involves:

  • Step 1: Conversion of benzo[c][1,2,5]thiadiazole-5-carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) .
  • Step 2: Coupling the acid chloride with the amine moiety (e.g., 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine) under alkaline conditions (e.g., triethylamine) in solvents such as DMF or toluene .
  • Step 3: Purification via recrystallization or column chromatography to isolate the final product .

Q. Which analytical techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.5–3.0 ppm), and thiophene protons (δ 7.0–7.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂/CH groups .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) stretches .
  • HPLC : Monitor purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .

Q. What biological activities are reported for structurally related compounds?

Analogous benzo[c][1,2,5]thiadiazole derivatives exhibit:

  • Antimicrobial activity : Against MRSA (MIC ≤ 2 µg/mL) and Candida albicans .
  • Antiviral potential : Inhibition of DENV protease (IC₅₀ ~10 µM) .
  • Cytotoxicity : IC₅₀ values < 10 µM in certain cancer cell lines (e.g., MCF-7) .

Advanced Research Questions

Q. How can coupling reaction yields be optimized?

  • Solvent selection : DMF improves solubility but may promote side reactions; toluene reduces by-products but requires higher temperatures (80–100°C) .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency (yield increase by 15–20%) .
  • Stoichiometry : A 1.2:1 molar ratio of amine to acid chloride minimizes unreacted starting material .

Q. How do you resolve contradictions in NMR data for complex heterocycles?

  • 2D NMR : HSQC/HMBC experiments correlate ambiguous protons/carbons (e.g., distinguishing thiophene vs. pyrazole signals) .
  • Variable-temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., hindered rotation) .
  • Isotopic labeling : Use ¹⁵N-labeled analogs to assign nitrogen-containing moieties .

Q. What strategies improve solubility for in vitro bioassays?

  • Co-solvents : DMSO (≤1% v/v) maintains compound stability without cytotoxicity .
  • Prodrug design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
  • Salt formation : Hydrochloride salts improve dissolution in physiological buffers .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the thiophene ring with furan or phenyl groups to probe π-π interactions .
  • Fluorine scanning : Introduce fluorine at the 6-position of the benzothiadiazole to assess metabolic stability .
  • Bioisosteres : Replace the pyrazole with triazole to modulate hydrogen-bonding capacity .

Methodological Tables

Table 1: Key Reaction Conditions for Coupling Step

ParameterOptimal RangeImpact on Yield
SolventDMF/Toluene (1:1)Maximizes solubility and minimizes side reactions
Temperature60–80°CBalances reaction rate and decomposition
CatalystDMAP (5 mol%)Enhances acylation efficiency by 15–20%

Table 2: Biological Activity of Structural Analogs

Compound ModificationActivity (IC₅₀/MIC)Target
Thiophene → FuranMIC: 4 µg/mL (MRSA)Bacterial cell wall synthesis
6-Fluoro substitutionIC₅₀: 8 µM (DENV protease)Viral protease inhibition
Pyrazole → TriazoleIC₅₀: 12 µM (MCF-7)Tubulin polymerization

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